molecular formula C13H7N3O B12308008 12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile

12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile

Cat. No.: B12308008
M. Wt: 221.21 g/mol
InChI Key: AAAGFMXNNFBPTD-UHFFFAOYSA-N
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Description

12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile is a tricyclic heterocyclic compound characterized by a fused diazatricyclic core, a cyano group at position 10, and a formyl substituent at position 12. This compound’s unique substitution pattern distinguishes it from structurally related analogs, as discussed below.

Properties

Molecular Formula

C13H7N3O

Molecular Weight

221.21 g/mol

IUPAC Name

2-formylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C13H7N3O/c14-6-10-5-9(8-17)7-16-12-4-2-1-3-11(12)15-13(10)16/h1-5,7-8H

InChI Key

AAAGFMXNNFBPTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(C=C3C#N)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the tricyclic structure. Industrial production methods may involve the optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be explored for its potential therapeutic properties. Additionally, in the industry, it may be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The diazatricyclic core is common among related compounds, but substituent variations significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
12-Benzyl-13-[(3-ethoxypropyl)amino]-11-methyl-...-carbonitrile (CAS 331868-01-0) Benzyl (12), Ethoxypropylamino (13) Not reported Enhanced lipophilicity; bioactive motifs
13-(3-Fluorophenyl)-11-methyl-...-carbonitrile 3-Fluorophenyl (13) 301.32 g/mol Improved binding affinity (fluorine effects)
13-Chloro-11-ethyl-...-carbonitrile (CAS 750598-94-8) Chloro (13), Ethyl (11) 255.70 g/mol Increased metabolic stability
13-Chloro-11-(chloromethyl)-...-carbonitrile (CAS 1000932-19-3) Chloro (13), Chloromethyl (11) 276.12 g/mol High reactivity; potential alkylating agent
11-Cyclopropyl-13-phenyl-...-carbonitrile (Ref: 10-F658086) Cyclopropyl (11), Phenyl (13) Not reported Steric hindrance; tuning solubility

Key Observations :

  • Electron-Withdrawing Groups (e.g., CN, CHO) : The formyl group in the target compound enhances electrophilicity at position 12, facilitating nucleophilic additions or condensations, unlike alkyl or aryl substituents in analogs .
  • Halogenated Derivatives : Chloro or fluorophenyl groups improve binding to hydrophobic pockets in proteins but may increase toxicity risks .
  • Lipophilicity: Benzyl or ethoxypropylamino groups (e.g., CAS 331868-01-0) enhance membrane permeability but reduce aqueous solubility .

Biological Activity

12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile is C15H12N3O2C_{15}H_{12}N_3O_2. The structure includes a tricyclic framework with alternating double bonds that contribute to its electronic properties and reactivity.

Property Value
Molecular FormulaC15H12N3O2
Molecular Weight270.27 g/mol
Functional GroupsFormyl group, Carbonitrile
Structural FeaturesTricyclic with diazine

Antimicrobial Activity

Preliminary studies indicate that 12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.

Antitumor Activity

Research has shown that this compound possesses cytotoxic effects against several cancer cell lines. The cytotoxicity is primarily attributed to the induction of apoptosis through the activation of caspase pathways. In vitro assays demonstrated that the compound effectively inhibited cell proliferation in human cancer cells.

Table 1: Summary of Biological Activities

Activity Type Target Effect Mechanism
AntimicrobialBacteriaInhibition of growthDisruption of cell membrane
AntitumorCancer CellsInduction of apoptosisActivation of caspase pathways

The biological activity of 12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways.
  • DNA Interaction : Potential intercalation into DNA may lead to disruption in replication and transcription processes.

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated a significant zone of inhibition compared to control groups.
  • Cytotoxicity Assay : A separate study assessed the cytotoxic effects on MCF-7 breast cancer cells using the MTT assay method. The compound exhibited an IC50 value indicating potent cytotoxicity.

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